molecular formula C12H18Cl3NO2 B12750720 3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride CAS No. 131961-40-5

3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride

Cat. No.: B12750720
CAS No.: 131961-40-5
M. Wt: 314.6 g/mol
InChI Key: BXSCBBJJHWKYJO-UHFFFAOYSA-N
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Description

3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is a chemical compound with a complex structure that includes dichlorobenzene, dimethylamino, and ethoxy groups. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 2-(dimethylamino)ethanol under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the ethoxy group and form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is essential to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-2-(dimethylamino)acetanilide hydrochloride
  • 2-(2-(Dimethylamino)ethoxy)ethanol
  • 3-Chloro-alpha-[(dimethylamino)methyl]-2-ethoxy-benzenemethanol hydrochloride

Uniqueness

3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzene moiety, combined with the dimethylamino and ethoxy groups, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

131961-40-5

Molecular Formula

C12H18Cl3NO2

Molecular Weight

314.6 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C12H17Cl2NO2.ClH/c1-15(2)5-6-17-8-12(16)9-3-4-10(13)11(14)7-9;/h3-4,7,12,16H,5-6,8H2,1-2H3;1H

InChI Key

BXSCBBJJHWKYJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC(=C(C=C1)Cl)Cl)O.Cl

Origin of Product

United States

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